molecular formula C11H21NO B11907786 4-Propyl-1-oxa-4-azaspiro[4.5]decane CAS No. 74255-57-5

4-Propyl-1-oxa-4-azaspiro[4.5]decane

Cat. No.: B11907786
CAS No.: 74255-57-5
M. Wt: 183.29 g/mol
InChI Key: JFIXPSSWBIAZBJ-UHFFFAOYSA-N
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Description

4-Propyl-1-oxa-4-azaspiro[4.5]decane (CAS: 74255-57-5) is a heterocyclic spiro compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol. Its structure comprises a fused bicyclic system where a six-membered oxa (oxygen-containing) ring and a five-membered aza (nitrogen-containing) ring share a single spiro carbon atom. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 0/2.
  • Topological polar surface area (TPSA): 12.5 Ų.
  • XlogP (hydrophobicity): 2.3.
  • Rotatable bonds: 2.

This compound’s spiro architecture confers rigidity and stereochemical complexity, making it a scaffold of interest in medicinal chemistry, particularly for targeting neurological receptors (e.g., σ1/σ2 or serotonin receptors) .

Properties

CAS No.

74255-57-5

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

4-propyl-1-oxa-4-azaspiro[4.5]decane

InChI

InChI=1S/C11H21NO/c1-2-8-12-9-10-13-11(12)6-4-3-5-7-11/h2-10H2,1H3

InChI Key

JFIXPSSWBIAZBJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCOC12CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-1-oxa-4-azaspiro[4.5]decane typically involves the reaction of cyclohexanone with propylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the spiro structure. The process involves:

    Cyclohexanone: reacting with to form an intermediate.

  • The intermediate then reacts with ethylene oxide to form the final spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-1-oxa-4-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have identified compounds related to the azaspiro[4.5]decane scaffold as promising candidates for antiviral drug development. Specifically, a series of thiazolidinones, which share structural similarities with 4-propyl-1-oxa-4-azaspiro[4.5]decane, have shown significant inhibitory effects against coronaviruses, particularly human coronavirus 229E. The structure-activity relationship indicates that modifications at specific positions enhance antiviral efficacy, making this class of compounds relevant for further investigation in antiviral therapies .

Antitumor Activity
Another significant application of the compound is in cancer research. Derivatives of 1-oxa-4-azaspiro[4.5]decane have demonstrated potent anticancer properties against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers. For instance, specific derivatives exhibited IC50 values as low as 0.08 µM against MDA-MB-231 cells, indicating strong cytotoxicity . The structure of these compounds plays a crucial role in their biological activity, suggesting that further modifications could lead to even more effective anticancer agents.

Material Science

The unique spirocyclic structure of this compound makes it a candidate for the development of novel materials with specific properties. Research has indicated that such compounds can be utilized to create advanced materials for applications in drug delivery systems and nanotechnology due to their ability to interact with biological targets effectively .

Biological Studies

Enzyme Interaction Studies
In biological research, compounds like this compound are used to explore interactions with various enzymes and receptors. Understanding these interactions is critical for elucidating the mechanisms of action for potential therapeutic agents derived from this scaffold .

Table 1: Antiviral Activity of Related Compounds

Compound NameVirus TargetedEC50 (µM)Reference
Thiazolidinone AnalogHuman Coronavirus 229E5.5
Azaspiro DerivativeInfluenza ANot Active

Table 2: Antitumor Activity Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
11bA5490.18
11hMDA-MB-2310.08
12cHeLa0.14

Case Studies

Case Study 1: Antiviral Screening
In a laboratory screening program aimed at identifying new antiviral agents, researchers synthesized a series of compounds based on the azaspiro scaffold and evaluated their efficacy against coronaviruses. The most potent analogs were found to inhibit viral replication significantly, highlighting the potential of these compounds in developing new antiviral therapies .

Case Study 2: Anticancer Compound Development
A study focused on synthesizing derivatives of 1-oxa-4-azaspiro[4.5]decane evaluated their anticancer activities using various human cancer cell lines. The results demonstrated that several derivatives exhibited superior cytotoxic effects compared to established chemotherapeutics, indicating their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 4-Propyl-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Spiro[4.5]decane Derivatives

The spiro[4.5]decane core is highly modular, with variations in heteroatoms (O, N, S), substituents, and functional groups significantly altering pharmacological profiles. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Heteroatoms Substituents XlogP TPSA (Ų) Molecular Weight (g/mol) Key Applications/Receptor Affinity
4-Propyl-1-oxa-4-azaspiro[4.5]decane O, N Propyl at N4 2.5 12.5 183.29 σ1/σ2 receptor modulation
1,4-Dioxa-spiro[4.5]decane derivatives O, O Piperazine/aryl groups 1.8–3.0 20–30 200–250 Serotonin 5HT1A receptors (subnanomolar activity)
1-Oxa-4-thiaspiro[4.5]decane (15a/b) O, S Benzylpiperidine 3.2 15–20 ~220 Reduced σ1R affinity vs. dioxa analogs
1,4-Dithiaspiro[4.5]decane (16a/b) S, S Benzylpiperazine 3.8 10–15 ~230 Selective σ2R agonism (e.g., BS148)
8-Azaspiro[4.5]decan-1-one HCl N Ketone at C1 1.2 40.5 217.72 Anticancer lead (e.g., thiazolopyrimidine derivatives)

Receptor Binding and Selectivity

  • σ1/σ2 Receptor Modulation :

    • The propyl substituent in this compound enhances lipophilicity, favoring membrane penetration. However, its σ1R affinity is lower than benzyl-substituted analogs (e.g., compound 8a , pKiσ1R = 9.08) due to the absence of aromatic interactions .
    • Replacing oxygen with sulfur (e.g., 1-oxa-4-thiaspiro[4.5]decane 15a ) reduces σ1R affinity by >100-fold, while dithia derivatives (e.g., 16a ) reverse selectivity toward σ2R (σ1R/σ2R = 0.04) .
  • Serotonin 5HT1A Targeting: Piperazine-linked 1,4-dioxa-spiro[4.5]decane derivatives exhibit subnanomolar activity via interactions with D116 and S199 residues, unlike the propyl-aza variant, which lacks the extended aromatic moiety critical for 5HT1A binding .

Pharmacokinetic Considerations

  • Lipophilicity (XlogP) :
    • The propyl-aza derivative (XlogP = 2.5) balances solubility and membrane permeability, whereas dithia analogs (XlogP = 3.8) may suffer from poor aqueous solubility .
  • Polar Surface Area :
    • Lower TPSA (12.5 Ų) in this compound suggests superior blood-brain barrier penetration compared to 8-azaspiro[4.5]decan-1-one (TPSA = 40.5 Ų) .

Biological Activity

4-Propyl-1-oxa-4-azaspiro[4.5]decane is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activities associated with this compound, presenting data from various studies, including antitumor and acetylcholine antagonistic activities.

Chemical Structure and Properties

The compound this compound belongs to a class of spirocyclic compounds characterized by their unique bicyclic structure. The presence of an oxygen atom and a nitrogen atom in the spiro framework enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC12H19N1O1
Molecular Weight195.29 g/mol
IUPAC NameThis compound

Antitumor Activity

Recent studies have investigated the anticancer potential of various derivatives of spiro compounds, including 4-propyl derivatives. A notable study evaluated the antitumor activity of a series of 1-oxa-4-azaspiro[4.5]decane derivatives against several cancer cell lines:

  • Cell Lines Tested :
    • Human lung cancer (A549)
    • Human breast cancer (MDA-MB-231)
    • Human cervical cancer (HeLa)
  • Results :
    • Compounds exhibited IC50 values indicating moderate to potent activity.
    • Notably, certain derivatives demonstrated IC50 values below 0.20 µM against HeLa cells, suggesting strong cytotoxic effects.
Compound IDA549 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)
11b0.180.080.15
11h0.190.080.14
11dNot tested0.09Not tested

These findings indicate that derivatives of the compound may serve as promising candidates for further development in cancer therapy .

Acetylcholine Antagonistic Activity

Another significant aspect of the biological activity of compounds related to this compound is their acetylcholine antagonistic properties. Research has shown that similar compounds exhibit the ability to inhibit acetylcholine's effects, which can be beneficial in treating conditions like gastric hyperacidity and spasms.

  • Mechanism :
    • The acetylcholine antagonistic activity was assessed using methods described by Van Rossum et al., focusing on the reduction of intestinal contractions in guinea pigs.
  • Comparative Analysis :
    • The potency of these compounds was compared to known antagonists such as atropine and scopolamine.
CompoundpA ValueComparison CompoundpA Value
Test Compound~7.0Atropine9.2
Test Compound~6.8Scopolamine7.1

These results suggest that while not as potent as classical antagonists, certain derivatives still possess significant pharmacological potential .

Case Studies

Several case studies have been conducted to explore the biological implications of spiro compounds:

  • Study on Anticancer Activity :
    • A research group synthesized a variety of spiro compounds and evaluated their cytotoxic effects across different cancer cell lines, highlighting the importance of structural modifications in enhancing biological efficacy .
  • Pharmacological Evaluation :
    • Another study focused on the pharmacological evaluation of related azaspiro compounds, demonstrating their effectiveness against various diseases through targeted mechanisms .

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